Aldose reductase-IN-6
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Overview
Description
Aldose reductase-IN-6 is a potent inhibitor of the enzyme aldose reductase, which plays a crucial role in the polyol pathway of glucose metabolism. This enzyme is responsible for the reduction of glucose to sorbitol, a process that becomes particularly significant under hyperglycemic conditions. Inhibitors like this compound are being studied for their potential to mitigate complications associated with diabetes, such as retinopathy, neuropathy, and nephropathy .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Aldose reductase-IN-6 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. One common synthetic route involves the use of benzothiadiazine derivatives, which are reacted under controlled conditions to yield the desired inhibitor . The reaction conditions often include specific temperatures, pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure consistency and compliance with regulatory standards .
Chemical Reactions Analysis
Types of Reactions: Aldose reductase-IN-6 primarily undergoes reduction reactions, given its role as an inhibitor of aldose reductase. It interacts with the enzyme’s active site, preventing the reduction of glucose to sorbitol . Additionally, it may participate in substitution reactions where functional groups are exchanged to enhance its inhibitory potency.
Common Reagents and Conditions: Common reagents used in the synthesis and reactions of this compound include NADPH, which is essential for the enzyme’s activity, and various organic solvents that facilitate the reaction . The conditions typically involve maintaining a specific pH and temperature to ensure optimal interaction with the enzyme.
Major Products Formed: The primary product formed from the interaction of this compound with aldose reductase is the inhibited enzyme complex, which prevents the formation of sorbitol from glucose .
Scientific Research Applications
Aldose reductase-IN-6 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of enzyme inhibition and the development of new inhibitors . In biology, it helps in understanding the metabolic pathways involved in glucose metabolism and the role of aldose reductase in various physiological processes . In medicine, this compound is being explored as a potential therapeutic agent for preventing and treating diabetic complications . In industry, it is used in the development of new drugs and formulations aimed at managing diabetes and its associated conditions .
Mechanism of Action
Aldose reductase-IN-6 exerts its effects by binding to the active site of aldose reductase, thereby inhibiting its activity. This inhibition prevents the reduction of glucose to sorbitol, a process that is particularly harmful under hyperglycemic conditions . The molecular targets involved include the enzyme’s active site residues, which interact with the inhibitor to form a stable complex . This pathway is crucial in mitigating the osmotic and oxidative stress caused by the accumulation of sorbitol in diabetic patients .
Comparison with Similar Compounds
Aldose reductase-IN-6 is unique in its high potency and specificity for aldose reductase compared to other similar compounds. Some of the similar compounds include epalrestat, ranirestat, and fidarestat, which also inhibit aldose reductase but may differ in their efficacy, side effects, and pharmacokinetic properties . This compound stands out due to its enhanced binding affinity and reduced side effects, making it a promising candidate for further development .
Properties
Molecular Formula |
C20H16N4O2S |
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Molecular Weight |
376.4 g/mol |
IUPAC Name |
4-[2-[(2E)-2-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylidene)hydrazinyl]-1,3-thiazol-4-yl]benzonitrile |
InChI |
InChI=1S/C20H16N4O2S/c21-11-14-2-5-16(6-3-14)17-13-27-20(23-17)24-22-12-15-4-7-18-19(10-15)26-9-1-8-25-18/h2-7,10,12-13H,1,8-9H2,(H,23,24)/b22-12+ |
InChI Key |
JGTBCKRXHWTUDP-WSDLNYQXSA-N |
Isomeric SMILES |
C1COC2=C(C=C(C=C2)/C=N/NC3=NC(=CS3)C4=CC=C(C=C4)C#N)OC1 |
Canonical SMILES |
C1COC2=C(C=C(C=C2)C=NNC3=NC(=CS3)C4=CC=C(C=C4)C#N)OC1 |
Origin of Product |
United States |
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